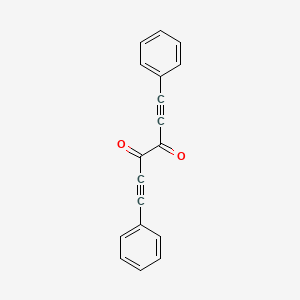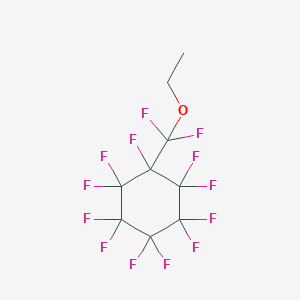
Cyclohexane, (ethoxydifluoromethyl)undecafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, (ethoxydifluoromethyl)undecafluoro- is a fluorinated organic compound with the molecular formula C9H5F13O . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethoxydifluoromethyl group and eleven fluorine atoms. The presence of multiple fluorine atoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Cyclohexane, (ethoxydifluoromethyl)undecafluoro- typically involves the introduction of fluorine atoms into the cyclohexane ring through various fluorination reactions. One common method is the direct fluorination of cyclohexane derivatives using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound .
Industrial production methods may involve the use of continuous flow reactors to achieve efficient and scalable synthesis. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Cyclohexane, (ethoxydifluoromethyl)undecafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the ethoxydifluoromethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the ethoxydifluoromethyl group to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace one or more fluorine atoms. These reactions often require the presence of a catalyst or specific reaction conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, (ethoxydifluoromethyl)undecafluoro- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study the effects of fluorine substitution on biological activity. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in drug design and development.
Medicine: The compound’s fluorinated nature makes it a potential candidate for use in medical imaging techniques such as positron emission tomography (PET)
Industry: In industrial applications, the compound can be used as a solvent or reagent in various chemical processes. Its stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexane, (ethoxydifluoromethyl)undecafluoro- involves its interactions with molecular targets and pathways. The compound’s fluorinated groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane, (ethoxydifluoromethyl)undecafluoro- can be compared with other fluorinated cyclohexane derivatives, such as:
Cyclohexane, (trifluoromethyl)fluoro-: This compound has fewer fluorine atoms and different substitution patterns, leading to variations in its chemical and physical properties.
Cyclohexane, (pentafluoroethyl)fluoro-: The presence of a pentafluoroethyl group instead of an ethoxydifluoromethyl group results in different reactivity and applications.
Cyclohexane, (difluoromethyl)fluoro-: This compound has a simpler structure with fewer fluorine atoms, making it less reactive and suitable for different applications.
The uniqueness of Cyclohexane, (ethoxydifluoromethyl)undecafluoro- lies in its high degree of fluorination and the specific arrangement of its substituents, which impart distinct properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
181214-66-4 |
|---|---|
Molekularformel |
C9H5F13O |
Molekulargewicht |
376.11 g/mol |
IUPAC-Name |
1-[ethoxy(difluoro)methyl]-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane |
InChI |
InChI=1S/C9H5F13O/c1-2-23-9(21,22)3(10)4(11,12)6(15,16)8(19,20)7(17,18)5(3,13)14/h2H2,1H3 |
InChI-Schlüssel |
KWZGQNQMDYWZRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
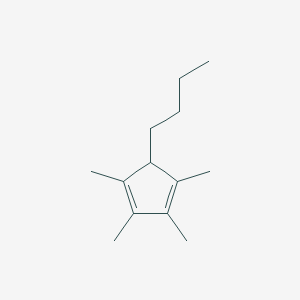
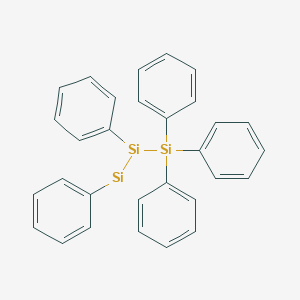
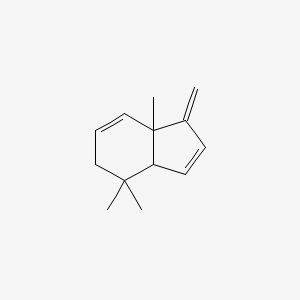
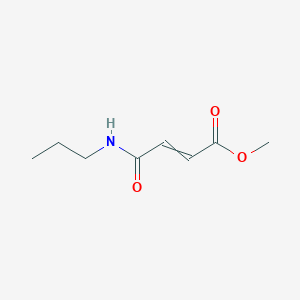
![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
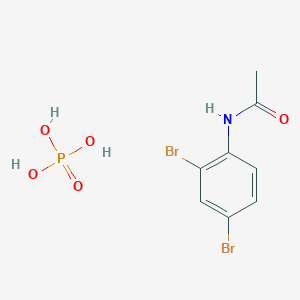
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
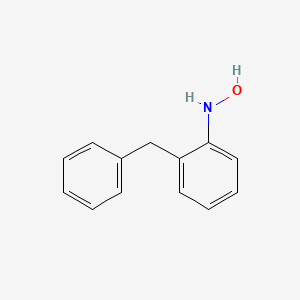
![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
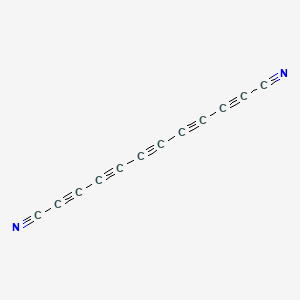
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
